2,3-Dimethyl-1,3-butadiene
Overview
Description
2,3-Dimethyl-1,3-butadiene is an organic compound with the molecular formula C6H10. It is a colorless liquid that has played a significant role in the early history of synthetic rubber. This compound is now primarily used as a specialty reagent in various chemical reactions .
Mechanism of Action
Target of Action
2,3-Dimethyl-1,3-butadiene, an organic compound, primarily targets the process of polymerization and Diels-Alder reactions . It is a specialty reagent used in the synthesis of various polymers and copolymers .
Mode of Action
The compound readily undergoes Diels-Alder reactions, reacting faster than 1,3-butadiene . Its effectiveness in this reaction is attributed to the stabilization of the cis-conformation owing to the influence of the methyl groups on the C2 and C3 positions . This interaction leads to changes in the structure and properties of the resulting compounds.
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the polymerization process . The compound’s ability to readily undergo Diels-Alder reactions allows it to form complex structures, contributing to the synthesis of various polymers and copolymers .
Pharmacokinetics
It is a colorless liquid with a molar mass of 82.146 g·mol−1 . It has a boiling point of 69 °C and a vapor pressure of 269 mm Hg at 37.7 °C . These properties may influence its bioavailability and distribution in an environment.
Result of Action
The primary result of this compound’s action is the formation of polymers and copolymers . For instance, in 1909, Fritz Hofmann and a team working at Bayer succeeded in polymerizing dimethylbutadiene, creating the first synthetic rubber .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is flammable and can form explosive mixtures with air . Therefore, it should be handled in a well-ventilated place, using non-sparking tools, and avoiding formation of dust and aerosols . The compound’s reactivity may also be influenced by temperature and pressure .
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-1,3-butadiene is known to readily undergo Diels-Alder reactions, reacting faster than 1,3-butadiene . This effectiveness is attributed to the stabilization of the cis-conformation due to the influence of the methyl groups on the C2 and C3 positions
Cellular Effects
It has been used to successfully perform radical polymerization in the nanochannels of porous coordination polymers
Molecular Mechanism
The molecular mechanism of this compound primarily involves its readiness to undergo Diels-Alder reactions . This reaction is a type of pericyclic reaction, which is a concerted reaction involving a cyclic redistribution of bonding electrons. The stabilization of the cis-conformation due to the methyl groups on the C2 and C3 positions enhances the effectiveness of this reaction .
Temporal Effects in Laboratory Settings
It is known that this compound can form explosive peroxides in air .
Metabolic Pathways
Its readiness to undergo Diels-Alder reactions suggests that it may participate in pericyclic reactions within metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1,3-butadiene can be synthesized through an acid-catalyzed dehydration reaction of pinacol. The reaction involves the removal of water molecules from pinacol to form the desired compound : [ \text{HO(CH}_3\text{)}_2\text{C-C(CH}_3\text{)}_2\text{OH} \rightarrow \text{CH}_3\text{(CH}_2\text{=C-C=CH}_2\text{)CH}_3 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of this compound typically involves the dimerization of propene followed by dehydrogenation .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1,3-butadiene undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound readily participates in Diels-Alder reactions due to the stabilization of its cis-conformation by the methyl groups on the C2 and C3 positions.
Polymerization Reactions: It can also undergo polymerization reactions, particularly in the presence of iron dichloride complexes as catalysts.
Common Reagents and Conditions:
Diels-Alder Reactions: Common reagents include dienophiles such as maleic anhydride and N-ethylmaleimide.
Polymerization Reactions: These reactions often require specific catalysts like iron dichloride complexes.
Major Products:
Diels-Alder Reactions: The major products are typically cyclohexene derivatives.
Polymerization Reactions: The products are various polymers, which can be used in the manufacturing of synthetic rubber.
Scientific Research Applications
2,3-Dimethyl-1,3-butadiene has several scientific research applications:
Comparison with Similar Compounds
1,3-Butadiene: A simpler diene with the formula C4H6, used in the production of synthetic rubber.
Isoprene: Another diene with the formula C5H8, also used in synthetic rubber production.
Uniqueness: 2,3-Dimethyl-1,3-butadiene is unique due to the presence of methyl groups on the C2 and C3 positions, which stabilize the cis-conformation and enhance its reactivity in Diels-Alder reactions .
Properties
IUPAC Name |
2,3-dimethylbuta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJHPPZKZZWAKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25034-65-5 | |
Record name | 1,3-Butadiene, 2,3-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25034-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2022046 | |
Record name | Dimethylbutadiene | |
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Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
Record name | 2,3-Dimethyl-1,3-butadiene | |
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Vapor Pressure |
152.0 [mmHg] | |
Record name | 2,3-Dimethyl-1,3-butadiene | |
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CAS No. |
513-81-5 | |
Record name | 2,3-Dimethyl-1,3-butadiene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=513-81-5 | |
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Record name | 2,3-Dimethyl-1,3-butadiene | |
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Record name | Biisopropenyl | |
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Record name | 1,3-Butadiene, 2,3-dimethyl- | |
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Record name | Dimethylbutadiene | |
Source | EPA DSSTox | |
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Record name | 2,3-dimethylbuta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.430 | |
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Record name | 2,3-DIMETHYL-1,3-BUTADIENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Dimethyl-1,3-butadiene?
A1: this compound has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.
Q2: How can I characterize this compound spectroscopically?
A: Multiple spectroscopic techniques can be employed, including:* NMR: 1H and 13C NMR provide detailed structural information, especially regarding the configuration of the double bonds and the presence of isomers. [, ]* Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic functional groups, such as the C=C stretching vibrations in conjugated dienes. [, , ]* Near Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS provides insights into the orientation of molecules on surfaces, particularly relevant for studying DMB adsorption on silicon. []
Q3: What types of reactions is this compound known to undergo?
A3: As a conjugated diene, DMB readily participates in various reactions, including:
- Diels-Alder Reactions: DMB acts as a diene, reacting with dienophiles like acetylenes, nitroso compounds, and even the silicon(100)-2×1 surface to form six-membered rings. [, , , , ]
- Cycloadditions: Beyond the classic Diels-Alder, DMB participates in [2+2] cycloadditions with silicon surfaces and can form sulfine cycloadducts through reaction with sulfines generated in situ. [, , ]
- Polymerization: DMB can be polymerized to form poly(this compound), which has applications in materials science. [, ]
- Copolymerization: DMB can be copolymerized with other monomers like isobutene and acrylonitrile to form materials with tailored properties. [, ]
Q4: Can this compound be used in the synthesis of other valuable compounds?
A4: Yes, DMB serves as a starting material in the synthesis of various compounds, including:
- 5,6-Dimethyl-5-hepten-2-one: This compound, a key intermediate in the synthesis of α-irone (a fragrance compound), can be synthesized from DMB via a palladium-catalyzed reaction with methyl acetoacetate. []
- Cyclobutane Adducts: DMB's photochemical reaction with acrylonitrile yields cyclobutane adducts, illustrating its versatility in photochemical synthesis. []
Q5: Are there specific examples of catalysts used with this compound?
A5: The choice of catalyst is highly dependent on the desired reaction. Examples include:
- Aluminum Chloride (AlCl3): AlCl3 effectively catalyzes the Oxo-Diels-Alder reaction of DMB with acyl phosphonates at low temperatures. []
- Palladium Complexes: Chiral cationic palladium(II) complexes catalyze asymmetric hetero-Diels-Alder reactions of DMB with arylglyoxals and glyoxylate esters. []
- Protic Carbocationic Initiators: The 1:2 adduct of n-octadecanoic acid and B(C6F5)3 efficiently initiates the carbocationic copolymerization of DMB and isobutene to form ultrahigh molecular weight copolymers. []
Q6: Have computational methods been applied to study this compound?
A6: Yes, computational studies have proven valuable in understanding DMB's reactivity.
- DFT Calculations: Density functional theory (DFT) calculations have been used to:
- Molecular Mechanics: Molecular mechanics, combined with Wide-Angle X-ray Scattering (WAXS), has been employed to elucidate the crystal structure of cis-1,4-poly(DMB). []
- Semiempirical PM3 Calculations: These calculations have been used to investigate the reactivity of azaphospholes derived from DMB in Diels-Alder reactions. []
Q7: How do structural modifications to this compound affect its reactivity?
A7: Substituent effects play a crucial role in DMB's reactivity.
- Alkyl Substitution: Increasing alkyl substitution on the diene generally increases its reactivity in Diels-Alder reactions. [] This trend is attributed to the electron-donating effect of alkyl groups, which enhances the diene's electron density and promotes interaction with electron-deficient dienophiles.
- Halogen Substitution: Introducing halogens into the cyclotrigermene ring system, as demonstrated with [(tBu3Si)3Ge3X; X = Cl, Br, I], leads to unique reactivity, including an intramolecular halogen walk and facial stereoselectivity in Diels-Alder reactions. []
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